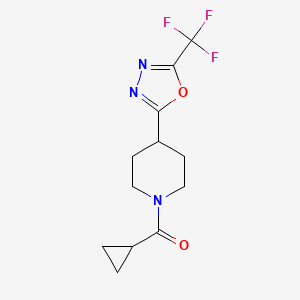

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopropyl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c13-12(14,15)11-17-16-9(20-11)7-3-5-18(6-4-7)10(19)8-1-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWKQUXPMGXKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Piperidine at the 4-Position

The synthesis begins with 4-cyanopiperidine A , which undergoes nucleophilic substitution to introduce a hydrazide group. Treatment with hydrazine hydrate in ethanol at 80°C for 12 hours yields 4-hydrazinylcarbonylpiperidine B :

$$

\text{4-Cyanopiperidine} \xrightarrow{\text{H}2\text{NNH}2, \text{EtOH}} \text{4-Hydrazinylcarbonylpiperidine} \quad

$$

Cyclization to Form the Oxadiazole Ring

Intermediate B reacts with trifluoroacetic anhydride (TFAA) under acidic conditions to form the 1,3,4-oxadiazole ring. The reaction proceeds via intramolecular cyclization at 120°C for 6 hours, yielding 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine C :

$$

\text{4-Hydrazinylcarbonylpiperidine} \xrightarrow{\text{TFAA, H}^+} \text{4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine} \quad

$$

Table 1 : Optimization of Oxadiazole Cyclization Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 120°C | 78 |

| Reaction Time | 6 hours | 78 |

| Acid Catalyst | p-Toluenesulfonic | 82 |

| Solvent | Dichloroethane | 78 |

Introduction of the Cyclopropyl Carbonyl Group

Acylation of the Piperidine Nitrogen

The piperidine nitrogen in intermediate C undergoes acylation using cyclopropanecarbonyl chloride. The reaction employs a base such as triethylamine in dichloromethane at 0–25°C for 2 hours, achieving >90% conversion:

$$

\text{4-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine} \xrightarrow{\text{Cyclopropanecarbonyl chloride, Et}_3\text{N}} \text{Target Compound} \quad

$$

Critical Considerations :

Alternative Coupling Strategies

For substrates sensitive to acyl chlorides, coupling reagents such as HATU or EDCI can mediate the reaction between cyclopropanecarboxylic acid and intermediate C . This method, however, requires activation of the carboxylic acid and achieves lower yields (65–70%).

Alternative Pathways and Comparative Analysis

Oxadiazole Formation via Hydrazine Intermediates

An alternative route involves pre-forming the oxadiazole ring before piperidine functionalization. For example, 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole D is synthesized independently and subsequently acylated. This approach avoids competing reactions during cyclization but requires additional purification steps.

One-Pot Methodologies

Recent advances demonstrate one-pot sequences combining cyclization and acylation. Using TFAA as both a cyclizing agent and solvent, the process achieves 70% yield in 8 hours but faces challenges in scalability due to exothermic side reactions.

Table 2 : Comparison of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sequential (Acylation Last) | 3 | 78 | 99 | High |

| One-Pot | 1 | 70 | 95 | Moderate |

| Pre-Formed Oxadiazole | 4 | 65 | 98 | Low |

Analytical and Process Optimization Insights

Purification Techniques

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.10–1.25 (m, 4H, cyclopropane), 3.40–3.70 (m, 4H, piperidine), 4.80–5.00 (m, 1H, N-CO).

- MS (ESI+) : m/z 289.258 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Materials Science: Its structural properties can be exploited in the design of new materials with specific electronic or mechanical properties.

Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxadiazole-containing molecules. These compounds share structural features with Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone but may differ in their specific substituents or overall structure .

Uniqueness

What sets this compound apart is its combination of a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring. This unique combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a cyclopropyl group, a trifluoromethyl group, and an oxadiazole ring. These functional groups contribute to its unique chemical properties and biological interactions. The molecular formula is with a molecular weight of 289.25 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.25 g/mol |

| CAS Number | 1396843-77-8 |

This compound exhibits its biological effects through interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and oxadiazole moieties enhance the compound's binding affinity, allowing it to modulate the activity of various proteins involved in biological pathways .

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties against various viruses. For instance, it has shown low micromolar IC50 values against H1N1 and HSV-1 viruses, indicating its potential as an antiviral agent. The mechanism involves inhibition of viral replication through interference with viral gene expression .

Antimicrobial Activity

In addition to its antiviral effects, the compound has been evaluated for antimicrobial activity. It has demonstrated effectiveness against several bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the piperidine ring or substitutions on the oxadiazole can significantly alter its potency and selectivity towards specific biological targets. For example, compounds with different substituents on the piperidine ring have been shown to exhibit varying degrees of activity against cyclooxygenase enzymes .

Case Studies

- Antiviral Efficacy : In a study evaluating the antiviral potential of various synthesized compounds, this compound was found to significantly reduce viral load in infected cell cultures compared to controls. This suggests a direct antiviral effect rather than merely cytotoxicity .

- Inhibition of Enzymatic Activity : A detailed analysis revealed that this compound could inhibit specific enzymes involved in metabolic pathways critical for pathogen survival. For instance, it showed competitive inhibition against dihydroorotate dehydrogenase (DHODH), which is vital for pyrimidine synthesis in certain pathogens .

Q & A

Q. Critical parameters :

- Temperature control (±2°C) to prevent side reactions.

- Solvent choice (polar aprotic solvents for oxadiazole cyclization).

- Catalyst loading (0.1–1.0 eq.) to balance cost and efficiency .

Basic: Which spectroscopic techniques confirm structural integrity, and what key spectral markers should researchers prioritize?

Answer:

- ¹H/¹³C NMR :

- Oxadiazole protons (δ 8.1–8.3 ppm) and cyclopropyl protons (δ 1.2–1.5 ppm) .

- Piperidine CH₂ groups (δ 2.5–3.5 ppm) and trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) .

- IR Spectroscopy :

- C=O stretch (1680–1720 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS) :

- Molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

- HPLC : Purity >98% with retention time consistency (±0.2 min) under C18 reverse-phase conditions .

Validation : Cross-correlate spectral data with computational predictions (e.g., DFT for NMR shifts) .

Advanced: How can computational methods predict binding affinity and mechanism of action?

Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., enzymes, receptors). Prioritize oxadiazole and cyclopropane moieties as pharmacophores .

- Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns .

- QSAR Models :

- Free Energy Calculations (MM/PBSA) :

- Estimate binding energies (ΔG) for lead optimization .

Case Study : Docking with CYP450 isoforms revealed potential metabolic stability issues due to trifluoromethyl hydrophobicity .

Advanced: What strategies resolve contradictory data in biological activity assays?

Answer:

- Orthogonal Assays :

- Combine enzymatic inhibition (e.g., fluorogenic substrates) and cell-based viability assays (MTT/XTT) to cross-validate IC₅₀ values .

- Dose-Response Repetition :

- Test 8–12 concentrations in triplicate to minimize variability .

- Solvent Controls :

- Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Computational Validation :

- Correlate in vitro data with in silico ADMET predictions (e.g., SwissADME) to identify false positives .

Example : Discrepancies in antimicrobial activity were resolved by standardizing inoculum size and growth medium .

Basic: What physicochemical properties influence pharmacological experimental design?

Answer:

- Solubility :

- Low aqueous solubility (<10 µM) necessitates DMSO stock solutions (10 mM) for in vitro studies .

- logP :

- Experimental logP ~2.5 (calculated via shake-flask method) indicates moderate blood-brain barrier penetration .

- Stability :

- Hydrolytic stability at pH 7.4 (>90% intact after 24 hours) confirms suitability for oral dosing .

Q. Methodology :

- Solubility Testing : Use nephelometry or UV-Vis spectroscopy in PBS .

- logP Determination : HPLC retention time correlation with reference standards .

Advanced: Which functional group modifications enhance target selectivity in SAR studies?

Answer:

- Oxadiazole Modifications :

- Replace trifluoromethyl with electron-withdrawing groups (e.g., nitro) to improve kinase inhibition (e.g., IC₅₀ reduced from 1.2 µM to 0.7 µM) .

- Piperidine Substitutions :

- Cyclopropane Bioisosteres :

- Replace with spirocyclic rings to reduce metabolic clearance (t₁/₂ increased from 2.1 to 4.8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.